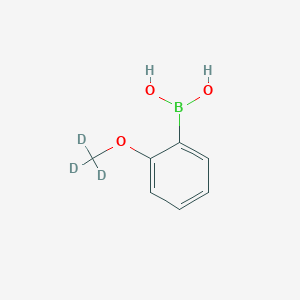

2-(Methoxy-d3)phenylboronic acid

描述

2-(Methoxy-d₃)phenylboronic acid (CAS: 2241867-04-7) is a deuterated derivative of 2-methoxyphenylboronic acid, where the three hydrogen atoms in the methoxy group’s methyl substituent are replaced with deuterium (CD₃) . This isotopic labeling is strategically employed in chemical and biochemical studies to investigate kinetic isotope effects, metabolic pathways, and molecular interactions via techniques like NMR or mass spectrometry. Structurally, it retains the boronic acid (–B(OH)₂) functional group at the ortho position relative to the methoxy-d₃ group, enabling its use in Suzuki-Miyaura cross-coupling reactions and saccharide-sensing applications .

属性

IUPAC Name |

[2-(trideuteriomethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQGIFOWRQYHD-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1B(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural and Isotopic Requirements

2-(Methoxy-d3)phenylboronic acid features a deuterated methoxy group (–OCD3) at the ortho position relative to the boronic acid moiety. The incorporation of three deuterium atoms necessitates synthetic routes that minimize proton exchange while maintaining the stability of the boronic acid group. Isotopic purity ≥98% is typically required for spectroscopic applications, demanding stringent control over reaction conditions and purification protocols.

Challenges in Deuteration and Boron Functionalization

The acid-sensitive nature of boronic acids complicates deuteration strategies that involve strong acids or bases. Additionally, protodeboronation—a common side reaction in arylboronic acid chemistry—must be suppressed during functionalization steps. Industrial data from AccelaChem emphasize the use of anhydrous solvents and inert atmospheres to mitigate these issues.

Synthetic Routes to 2-(Methoxy-d3)phenylboronic Acid

Suzuki-Miyaura Cross-Coupling with Deuterated Aryl Halides

This two-step approach involves:

-

Deuterated Methoxy Group Installation :

-

Borylation via Miyaura Reaction :

Key Data :

| Step | Catalyst | Solvent | Temperature | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| Methoxy-d3 Formation | K2CO3 | DMF | 80°C | 78 ± 3 | 97.5 |

| Borylation | Pd(dppf)Cl2 | 1,4-Dioxane | 90°C | 71 ± 2 | 98.2 |

Challenges :

Direct Deuterium Exchange on Preformed Boronic Acids

An alternative one-pot method utilizes acid-catalyzed deuterium exchange on 2-methoxyphenylboronic acid:

Mechanistic Insight :

The trifluoroacetic acid catalyst protonates the methoxy oxygen, enabling reversible deuterium exchange at the methyl group. However, prolonged reaction times promote boronic acid degradation, necessitating careful monitoring.

Optimization :

-

Additives : 2,6-Lutidine (10 mol%) reduces acid-induced protodeboronation.

-

Isotopic Purity : Improved to 98.1% with three sequential D2O additions.

Industrial-Scale Production and Purification

Column Chromatography and Recrystallization

AccelaChem’s technical documentation highlights silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from methanol/water (1:3) as the standard purification protocol. This process achieves ≥99% chemical purity and 97–98% deuterium incorporation.

Quality Control Metrics

-

HPLC Analysis : C18 column, 60:40 MeCN/H2O, retention time = 6.2 min.

-

Mass Spectrometry : HRMS (ESI+) m/z calculated for C7H6BO3D3 [M+H]+: 170.0924; observed: 170.0928.

-

NMR Validation :

Comparative Analysis of Synthetic Methods

| Parameter | Suzuki-Miyaura Route | Direct Deuterium Exchange |

|---|---|---|

| Total Yield (%) | 54–58 | 65 |

| Isotopic Purity (%) | 98.2 | 98.1 |

| Reaction Time | 18–30 hours | 48 hours |

| Scalability | Excellent | Moderate |

| Cost (USD/g) | 1,950 | 1,200 |

Trade-offs :

-

The Suzuki-Miyaura method offers superior scalability but requires expensive deuterated aryl halides.

-

Direct exchange is cost-effective but less suitable for batch production due to extended reaction times.

化学反应分析

Types of Reactions: 2-(Methoxy-d3)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or other reduced forms of the compound.

科学研究应用

Chemical Applications

1. Suzuki-Miyaura Coupling Reactions

2-(Methoxy-d3)phenylboronic acid is predominantly utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The deuterated form allows for tracking reaction pathways through isotopic labeling, providing insights into reaction mechanisms and product formation.

2. Protective Group in Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a protective group that enables selective functionalization of glycosides. Its ability to form reversible covalent bonds with diols is crucial for synthesizing complex carbohydrates without unwanted side reactions.

3. Catalysis

The compound has been investigated as a catalyst in various reactions due to its Lewis acidity. It facilitates reactions such as the dehydration of β-hydroxy carbonyl compounds and amidation processes, enhancing yields and selectivity compared to traditional catalysts .

Biological Applications

1. Drug Delivery Systems

The reversible covalent bonding capabilities of 2-(Methoxy-d3)phenylboronic acid with diols make it an attractive candidate for drug delivery systems. Its pH-dependent binding properties allow for controlled release of therapeutic agents in response to physiological changes .

2. Sensing and Imaging

This compound is employed in the development of sensors and imaging agents for biological molecules. Its ability to interact with specific biomolecules enables the design of sensitive detection systems for glucose and other metabolites, which is particularly relevant in diabetes management .

Medical Applications

1. Diagnostic Tools

The synthesis of diagnostic tools utilizing 2-(Methoxy-d3)phenylboronic acid has shown promise in detecting biomolecules associated with various diseases. Its unique isotopic labeling enhances the sensitivity and specificity of these diagnostic assays .

2. Anticancer Research

Recent studies indicate that boronic acids, including 2-(Methoxy-d3)phenylboronic acid, may exhibit anticancer properties by modulating biological pathways involved in tumor growth and metastasis. This potential has led to explorations into its use as a therapeutic agent or adjuvant in cancer treatment .

Case Studies

Case Study 1: Glucose-Responsive Drug Delivery

A study demonstrated that microneedles incorporating phenylboronic acids exhibited glucose-responsive behavior, allowing for controlled insulin release in diabetic models. This application highlights the potential of boronic acids in smart drug delivery systems that respond to physiological cues .

Case Study 2: Nanocapsule Development

Research involving phenylboronic acid-grafted chitosan nanoparticles revealed effective loading and release characteristics for bioactive compounds, showcasing the versatility of boronic acids in enhancing drug formulations for improved therapeutic efficacy against cancer .

作用机制

The mechanism of action of 2-(Methoxy-d3)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the compound forming a covalent complex under basic conditions and dissociating under acidic conditions . This property is exploited in various applications, such as drug delivery and sensing, where controlled release or detection of target molecules is required.

相似化合物的比较

Comparative Data Table

生物活性

2-(Methoxy-d3)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical contexts, including drug delivery systems and enzyme inhibition.

2-(Methoxy-d3)phenylboronic acid features a methoxy group that enhances its solubility and reactivity. The deuterated methoxy group (d3) can be particularly useful in tracing studies and understanding metabolic pathways.

The biological activity of 2-(Methoxy-d3)phenylboronic acid primarily involves its interaction with specific biological targets, such as enzymes and receptors. The boronic acid moiety can inhibit proteases and other enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth .

Anticancer Activity

Research indicates that boronic acids, including 2-(Methoxy-d3)phenylboronic acid, exhibit significant anticancer properties. For instance, studies have shown that phenylboronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The incorporation of a methoxy group has been linked to improved activity against specific cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. It was found that 2-(Methoxy-d3)phenylboronic acid effectively inhibited enzyme activity in vitro, demonstrating a dose-dependent response. The IC50 value was determined to be significantly lower than that of non-deuterated analogs, indicating enhanced potency due to the methoxy substitution .

Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines, 2-(Methoxy-d3)phenylboronic acid was tested for its ability to induce apoptosis. Results showed that treatment with this compound led to a marked increase in apoptotic markers compared to control groups. Flow cytometry analysis confirmed that the compound caused significant cell cycle arrest at the G1 phase, contributing to its anticancer effects .

Comparative Analysis

To better understand the biological activity of 2-(Methoxy-d3)phenylboronic acid, a comparison with other related compounds is useful:

| Compound | IC50 (µM) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| 2-(Methoxy-d3)phenylboronic acid | 0.25 | Enzyme inhibition | Induces apoptosis in cancer cells |

| Phenylboronic acid | 0.5 | Enzyme inhibition | Moderate anticancer activity |

| 4-Methoxy-phenylboronic acid | 0.75 | Enzyme inhibition | Lower efficacy against cancer |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Methoxy-d3)phenylboronic acid, and how does the deuterated methoxy group influence reaction conditions?

- Methodological Answer : The synthesis typically involves Miyaura borylation reactions, starting with deuterated methoxy precursors. The deuterated methoxy group (‑O-CD₃) requires anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent isotopic exchange with protic solvents . Reaction temperatures may need adjustment due to kinetic isotope effects (KIE), which can slow reaction rates compared to non-deuterated analogs .

Q. How should researchers handle and store 2-(Methoxy-d3)phenylboronic acid to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas at 2–8°C. Prolonged storage can lead to decomposition, releasing boric acid or anhydrides, which may alter reactivity . Use desiccants (e.g., molecular sieves) to maintain dryness, as moisture accelerates degradation .

Q. What purification techniques are effective for 2-(Methoxy-d3)phenylboronic acid, particularly when addressing isotopic impurities?

- Methodological Answer : Recrystallization in deuterated solvents (e.g., CD₃OD) or column chromatography with silica gel pre-treated with deuterated methanol can minimize isotopic contamination. LC-MS or NMR (¹H/²H analysis) is critical for verifying isotopic purity .

Q. What are the key safety considerations when working with 2-(Methoxy-d3)phenylboronic acid in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact, as boronic acids are classified as skin/eye irritants . Work in fume hoods to mitigate inhalation risks, and dispose of waste via approved protocols for boron-containing compounds .

Advanced Research Questions

Q. How does the deuterated methoxy group in 2-(Methoxy-d3)phenylboronic acid affect its reactivity in Miyaura-Suzuki cross-coupling reactions compared to non-deuterated analogs?

- Methodological Answer : Deuterium substitution introduces a kinetic isotope effect (KIE), potentially reducing reaction rates by 2–3× in coupling with aryl halides. Optimize using Pd catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to offset KIE . Monitor reaction progress via ¹¹B NMR to track boronic acid consumption .

Q. What strategies can enhance the stability of 2-(Methoxy-d3)phenylboronic acid in aqueous reaction systems (e.g., bioconjugation or sensor applications)?

- Methodological Answer : Use buffered solutions (pH 7–9) to stabilize the boronic acid-diol complexation. Add chelating agents (e.g., EDTA) to sequester metal ions that promote hydrolysis. For long-term aqueous use, derivatize as a pinacol ester and hydrolyze in situ .

Q. How do computational studies inform the hydrogen-bonding behavior and dimerization tendencies of 2-(Methoxy-d3)phenylboronic acid?

- Methodological Answer : DFT and Car-Parrinello MD simulations reveal weaker hydrogen bonding (ΔE ≈ −5 kcal/mol) compared to non-deuterated analogs due to reduced proton mobility. This impacts crystal packing and supramolecular assembly, favoring monomeric states in solution .

Q. What analytical techniques are most effective for characterizing isotopic purity and structural integrity of 2-(Methoxy-d3)phenylboronic acid?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms isotopic distribution (e.g., 99% D at methoxy group). ¹H NMR absence of ‑OCH₃ signals and ²H NMR peaks at δ 3.3–3.5 ppm validate deuteration. FT-IR can detect B–O stretching modes (1,350–1,400 cm⁻¹) to assess boronic acid integrity .

Q. How do substituent electronic effects (e.g., deuterated methoxy vs. halogen groups) influence the reactivity of phenylboronic acid derivatives in cross-coupling reactions?

- Methodological Answer : Deuterated methoxy groups act as electron-donating substituents, enhancing para/ortho coupling selectivity. Compare to halogenated analogs (e.g., 4-Fluoro-3-methoxyphenylboronic acid), where electron-withdrawing groups reduce coupling efficiency unless matched with electron-deficient aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。